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Hymenochirin-3B

Cat. No.: B1576356
Attention: For research use only. Not for human or veterinary use.
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Description

Hymenochirin-3B is a cationic host-defense peptide originally isolated from the skin secretions of the Congo dwarf clawed frog, Hymenochirus boettgeri (Pipidae) . It is the most abundant peptide within the hymenochirin family found in these secretions . Research into this compound primarily focuses on its role in innate immunity and its potent, broad-spectrum antimicrobial activities. Studies have demonstrated its efficacy in inhibiting the growth of a range of gram-negative and gram-positive bacteria, including Escherichia coli , Pseudomonas aeruginosa , Klebsiella pneumoniae , and Staphylococcus aureus , as well as the fungal pathogen Candida albicans . Like many host-defense peptides, its mechanism of action is believed to involve its cationic, amphipathic structure, which allows it to interact with and disrupt microbial membranes . Investigations into related peptides suggest these molecules can adopt alpha-helical conformations in membrane-like environments, leading to cell death through carpet-like, toroidal-pore, or barrel-stave pore formation models . The value of this compound in research extends to the study of peptide evolution and its structure-activity relationships, as it exhibits lower structural variation compared to host-defense peptides from other frog species, providing a unique model system . Furthermore, its structural analogs serve as templates for engineering novel peptides with enhanced stability and therapeutic potential against multidrug-resistant bacteria . This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial, Antifungal

sequence

IKIPAVVKDTLKKVAKGVLSAVAGALTQ

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Hymenochirin 3b

Advanced Isolation and Purification Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Systems

Preparative Vydac C-18 Columns

Initial purification of the skin secretions from H. boettgeri was performed using preparative Vydac C-18 reversed-phase high-performance liquid chromatography (HPLC). wur.nl After partial purification on Sep-Pak C-18 cartridges, the secretions were loaded onto the Vydac C-18 column. wur.nl This type of column is packed with silica (B1680970) particles that have been chemically modified with 18-carbon alkyl chains (C18), creating a non-polar stationary phase. vwr.comavantorsciences.com This characteristic makes it highly effective for separating peptides and small proteins. vwr.comobrnutafaza.hr The separation is based on the differential partitioning of the sample components between the non-polar stationary phase and a polar mobile phase. By applying a gradient of increasing organic solvent, typically acetonitrile (B52724), peptides are eluted in order of increasing hydrophobicity. wur.nl The prominent peaks from this preparative step were collected for further analysis. wur.nl

Semi-preparative Vydac C-4 and C-8 Columns

Following the initial preparative chromatography, further purification to near homogeneity was achieved using semi-preparative Vydac C-4 and C-8 columns. wur.nl These columns have shorter alkyl chains (4 and 8 carbons, respectively) than the C-18 column, offering different selectivity for peptide separations. obrnutafaza.hrgrace.com C-4 columns are generally suited for larger or more hydrophobic polypeptides, while C-8 columns are effective for a range of polypeptides, often providing a different separation profile compared to C-18 columns. obrnutafaza.hrgrace.com The use of these semi-preparative columns allowed for the fine separation of Hymenochirin-3B from other closely related peptides that co-eluted during the initial C-18 chromatography. wur.nl The final yield of purified this compound was approximately 425 nmol. wur.nl

Initial Structural Elucidation Methodologies (Pre-Synthesis)

Prior to the chemical synthesis of this compound for further functional studies, its primary structure was determined using a combination of established analytical techniques.

Mass Spectrometry for Molecular Mass Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was a key tool in the initial characterization of the HPLC-purified fractions. wur.nl This technique provides a rapid and accurate determination of the molecular mass of a peptide. nih.gov The observed molecular mass (Mr obs) of this compound was determined to be 2817.9 Da. wur.nl This experimental value was then compared to the calculated molecular mass (Mr calc) based on the proposed amino acid sequence, which was 2817.7 Da, showing a very close correlation and confirming the peptide's composition. wur.nl

Amino Acid Composition Analysis

Although detailed amino acid composition analysis was specifically mentioned as a confirmatory step for Hymenochirin-1B due to ambiguity at its C-terminus, this technique is a standard procedure in peptide characterization. wur.nl It involves the complete hydrolysis of the peptide into its constituent amino acids, which are then quantified. This provides the relative abundance of each amino acid, serving as a crucial check for the sequence determined by other methods.

Automated Edman Degradation for Sequence Determination

The precise sequence of amino acids in this compound was established through automated Edman degradation. wur.nl This classical method sequentially removes one amino acid at a time from the N-terminus of the peptide. metwarebio.comnih.gov The cleaved amino acid derivative is then identified by chromatography. metwarebio.com This process is repeated cycle after cycle to determine the entire amino acid sequence. nautilus.bio The sequence for this compound was determined to be IKIPAVVKDTLKKVAKGVLSAVAGALTQ. nih.govwur.nl

Molecular Biology and Biosynthesis of Hymenochirin 3b

Gene Encoding and Transcriptional Architecture

The genetic foundation for Hymenochirin-3B lies within a complex and diverse set of transcripts. researchgate.net These transcripts encode not only this compound but also a suite of other related peptides, highlighting a sophisticated system for generating a varied antimicrobial defense. researchgate.netplos.org

Identification of Precursor Transcripts

The journey from gene to peptide begins with the transcription of precursor mRNA. Initial studies involving the screening of a cDNA library from the breeding glands of H. boettgeri identified a transcript of 807 base pairs. plos.org This transcript contained an open reading frame of 432 base pairs, which, upon translation, revealed a protein structure akin to AMP precursor proteins found in other frog species like Xenopus laevis and Silurana tropicalis. plos.orgresearchgate.net

A key feature of these precursor proteins is a tripartite structure: a signal peptide at the N-terminus, followed by an acidic spacer sequence, and finally, the region encoding the antimicrobial peptides. plos.orgresearchgate.net Further investigation using RACE PCR on RNA extracted from skin samples unveiled an additional 15 transcripts, all of which contained at least two tandem repeats encoding hymenochirin peptides. researchgate.net This multiplicity of transcripts underscores the genetic potential for a diverse peptide arsenal. researchgate.net

Notably, this compound is the most frequently encoded peptide, found within 23 repeats across 10 different transcripts. researchgate.netplos.orgnih.gov This high frequency suggests a significant biological role for this particular peptide. plos.org

Analysis of Repeat Sequences within Transcripts

A striking feature of the hymenochirin gene transcripts is the presence of tandem repeat sequences. researchgate.netplos.org These repeats are not random but are organized and show significant sequence similarity. researchgate.net Each repeat unit typically corresponds to the region encoding a single hymenochirin peptide. plos.org The transcripts can be grouped into three main classes based on the variation in their repeat sequences. researchgate.net

The presence of these tandem repeats, which likely arose from gene or exon duplication events, allows for the generation of multiple peptide copies from a single transcript. researchgate.netplos.orgnih.gov This repetitive architecture is a common theme in the genes of amphibian AMPs and is thought to be a mechanism for the rapid and abundant production of these defense molecules. researchgate.netplos.org The low sequence variation observed among many of these repeats suggests that mechanisms like purifying selection or concerted evolution may be at play to maintain the integrity of the encoded peptides. plos.org

Table 1: Characteristics of Hymenochirin Precursor Transcripts
FeatureDescriptionReference
Initial Transcript Size807 base pairs with a 432 base pair open reading frame. plos.org
Total Transcripts Identified16 distinct transcripts. researchgate.net
This compound EncodingEncoded by 23 repeats across 10 different transcripts. researchgate.netplos.orgnih.gov
Transcript StructureContains a signal peptide, an acidic spacer, and tandem repeats encoding AMPs. plos.orgresearchgate.net

Comparison with Other Amphibian AMP Gene Structures

The gene structure of hymenochirins shares both similarities and differences with other amphibian AMPs, particularly those from the Pipidae family, such as Xenopus and Silurana species. plos.org The presence of tandem repeats corresponding to exons that encode the mature peptides is a conserved feature. researchgate.netplos.org In X. laevis and S. tropicalis, AMP genes for peptides like magainins and CPF also exhibit tandem duplications of exons 2 and 3. plos.org The repeats in H. boettgeri are thought to have a similar evolutionary origin. researchgate.netplos.org

However, a key distinction lies in the degree of sequence diversity. The hymenochirin peptides, including this compound, show significantly lower sequence variation compared to the AMPs of Xenopus and Silurana. plos.orgnih.gov Phylogenetic analyses indicate a basal divergence between the hymenochirins and the AMPs of other pipids, suggesting an early evolutionary split. researchgate.net This is consistent with the low structural similarity observed between hymenochirins and peptides from S. tropicalis and X. laevis. nih.govresearchgate.net While the AMPs of Xenopus and Silurana appear to have evolved under diversifying selection, the hymenochirins show signs of having been constrained by purifying selection. nih.gov

Post-Translational Processing Mechanisms

Following translation from the mRNA templates, the precursor protein undergoes a series of modifications to yield the mature and active this compound peptide. These post-translational modifications are crucial for the peptide's final structure and function. libretexts.orggsconlinepress.com

Putative Cleavage Sites

The hymenochirin peptides are embedded within the larger precursor protein and must be excised to become active. plos.org This cleavage is facilitated by specific enzyme recognition sites that flank the peptide sequences. researchgate.net For hymenochirins, these are typically arginine-based cleavage sites, a feature that is common among AMPs in other amphibians. researchgate.netplos.orgresearchgate.net These sites are recognized by processing enzymes that cleave the precursor, releasing the mature peptides. nih.govbiorxiv.org The deduced amino acid sequences of the hymenochirin transcripts reveal these putative cleavage sites, indicated by the presence of specific amino acid residues that signal for enzymatic action. researchgate.netplos.orgresearchgate.net

C-Terminal Modifications (e.g., Alpha-Amidation in Analogues)

Post-translational modifications can also occur at the C-terminus of the peptide, influencing its stability and biological activity. jpt.com While this compound itself possesses a free carboxyl group at its C-terminus, ending in glutamine, some of its analogues, like Hymenochirin-1B, undergo C-terminal α-amidation. nih.gov This process involves the conversion of the C-terminal carboxylic acid to a carboxamide. jpt.com

Amidation is a common modification in bioactive peptides that can protect them from degradation by carboxypeptidases and can also be critical for their biological function. The absence of amidation in this compound, as opposed to some of its counterparts, suggests a potential for differential regulation and function among the members of the hymenochirin family. nih.gov

Table 2: Post-Translational Processing of this compound and Analogues
Processing StepDescriptionRelevance to this compoundReference
Proteolytic CleavageExcision of the mature peptide from the precursor protein.Flanked by arginine-based cleavage sites. researchgate.netplos.orgresearchgate.net
C-Terminal ModificationAlteration of the C-terminal end of the peptide.This compound has a free carboxyl terminus; some analogues (e.g., Hymenochirin-1B) are amidated. nih.gov

Evolutionary Dynamics of Hymenochirin Gene Diversity

The evolutionary history of hymenochirin peptides, including this compound, is shaped by dynamic processes of gene duplication and selective pressures. These antimicrobial peptides (AMPs) in the dwarf clawed frog Hymenochirus boettgeri have arisen from the cholecystokinin (B1591339) (cck) hormone gene and have diversified through a series of genetic events. plos.org

The genetic foundation for the variety of hymenochirin peptides lies in gene duplication events. plos.org The genes encoding hymenochirins contain multiple tandem repeats, with each repeat corresponding to a peptide. plos.orgresearchgate.net For instance, analysis of transcripts from H. boettgeri has revealed the presence of multiple repeats, each encoding a specific hymenochirin peptide. plos.org this compound is the most frequently encoded peptide, being found in 23 repeats across 10 different transcripts. plos.orgresearchgate.net This repetition suggests that gene duplication has been a significant mechanism for increasing the potential repertoire of these defense peptides.

Despite the prevalence of gene duplication, the hymenochirin family shows notably lower sequence diversity compared to the AMPs of other pipid frogs like Silurana and Xenopus. researchgate.netresearchgate.net Pairwise sequence comparisons reveal high similarity among the 14 identified hymenochirins (median similarity of 72%), in stark contrast to the lower median similarities in S. tropicalis (25%) and X. laevis (30%). researchgate.netresearchgate.net This suggests that while gene duplication has provided the raw material for diversification, the subsequent evolutionary path of hymenochirins has been different.

Selection analyses indicate that hymenochirins have likely experienced little diversifying selection during their evolution. researchgate.netresearchgate.net In fact, it is suggested that purifying selection has constrained their divergence. researchgate.netresearchgate.net This is supported by the observation that the ratio of nonsynonymous to synonymous substitutions (Kn/Ks) in paralogous pairs is typically much less than 1, indicating that both copies of a duplicated gene are subject to purifying selection. nih.gov This contrasts with the significant diversifying selection observed in the AMPs of Silurana and Xenopus. researchgate.net The high degree of conservation is particularly evident in the central region of the peptides, where many share a common 11-amino-acid motif. researchgate.net

This evolutionary pattern suggests that the duplication of hymenochirin genes may have been beneficial from the outset, possibly due to a protein dosage effect that enhances the frog's immune response. nih.gov The subsequent evolution appears to have favored the maintenance of similar peptide structures rather than the generation of novel functions.

Table 1: Hymenochirin Peptide Repeat Distribution

Hymenochirin PeptideNumber of Encoding RepeatsNumber of Transcripts
This compound2310
Hymenochirin-13BMultipleMultiple
Hymenochirin-6B11

This table illustrates the variable encoding frequency of different hymenochirin peptides, with this compound being the most abundant. plos.orgresearchgate.net

Phylogenetic analyses based on the exon 2 sequences of pipid AMP genes provide strong evidence for the evolutionary placement of hymenochirins. researchgate.netresearchgate.net These analyses show that all hymenochirin repeats form a distinct and strongly supported clade, separate from the AMPs of Xenopus and Silurana. researchgate.net This finding implies a basal divergence of the hymenochirins from the other pipid AMPs, which is consistent with the early evolutionary split of the genus Hymenochirus from the Silurana + Xenopus lineage within the Pipidae family. researchgate.net

The structure of the hymenochirin precursor proteins, with their tandem repeats, is believed to have arisen from the tandem duplication of exons, a pattern also observed in the AMP genes of X. laevis. researchgate.net The similarity of the N-terminal signal peptide and the acidic spacer sequence in the hymenochirin precursor protein to those in X. laevis and S. tropicalis AMP precursors further points to a shared ancestry. plos.orgresearchgate.net

Table 2: Phylogenetic and Sequence Diversity Comparison

FeatureHymenochirins (H. boettgeri)Silurana & Xenopus AMPs
Phylogenetic Position Basal divergence, distinct cladeForm a separate clade from hymenochirins
Branch Lengths ShortLong
Median Pairwise Sequence Similarity 72%25-30%
Inferred Selective Pressure Purifying selectionDiversifying selection

This table summarizes the key evolutionary differences between hymenochirins and the antimicrobial peptides of other pipid frogs. researchgate.netresearchgate.net

Structural Features and Advanced Characterization Methodologies for Hymenochirin 3b

Primary Amino Acid Sequence Analysis

The primary structure of Hymenochirin-3B, like other peptides, is the linear sequence of its amino acids. This sequence is crucial in determining its physicochemical properties and its three-dimensional conformation.

The amino acid sequence for this compound is: IKIPAVVKDTLKKVAKGVLSAVAGALTQ nih.govresearchgate.net

This sequence reveals a cationic nature and a significant proportion of hydrophobic residues, which are common features of many antimicrobial peptides. nih.gov this compound is the most abundantly found peptide in the skin secretions of the Congo dwarf clawed frog, Hymenochirus boettgeri. nih.govresearchgate.netfao.org It is encoded by 23 repeats found in 10 different transcripts. plos.orgresearchgate.netresearchgate.net

Within the hymenochirin family, specific sequence motifs are conserved, indicating their evolutionary and functional importance. Analysis of the hymenochirin peptide family reveals a highly conserved 11-amino-acid-long central motif: VKDTLKKVAKG . plos.orgresearchgate.net This motif is present in this compound and 9 other of the 14 identified hymenochirin peptides. plos.org

Additionally, a conserved N-terminal region, IKIP , has been identified in several hymenochirin peptides, including this compound and Hymenochirin-4B. The presence of these conserved regions suggests they are critical for the structural integrity and possibly the mechanism of action of these peptides.

This compound shares the conserved N-terminal IKIP motif with Hymenochirin-4B and Hymenochirin-5B. fao.org The central region of this compound contains the highly conserved VKDTLKKVAKG motif. plos.org Dissimilarities are primarily observed in the amino acids flanking these conserved regions and at the C-terminus. For instance, Hymenochirin-1B has a different central motif (TKDNLKKVLKG) and is C-terminally amidated, a post-translational modification absent in this compound. nih.gov The residues that differ between the various hymenochirins often have similar properties in terms of charge and hydrophobicity. plos.orgresearchgate.net

Table 1: Comparison of Amino Acid Sequences of Selected Hymenochirin Peptides

Peptide Sequence Length
Hymenochirin-1B IKLSPETKDNLKKVLK GAIKGAIAVAKMV-NH₂ 29
Hymenochirin-2B LKIPGFVKDTLKKVAK GIFSAVAGAMTPS 29
This compound IKIPAVVKDTLKKVAK GVLSAVAGALTQ 28
Hymenochirin-4B IKIPAFVKDTLKKVAK GVISAVAGALTQ 28
Hymenochirin-5B IKIPPIVKDTLKKVAK GVLSTIAGALST 28

Data sourced from multiple scientific publications. nih.govnih.govfao.org

Conserved Sequence Motifs

Secondary Structure Prediction and Validation

The biological function of this compound is closely linked to its secondary structure. Predictive algorithms and experimental methods have been employed to characterize its conformational properties.

Secondary structure predictions for the hymenochirin family, including this compound, consistently indicate a strong potential to form an α-helical structure. plos.orgresearchgate.net The predicted degree of helicity for the hymenochirin peptides ranges from 77% to 82% of their total length. researchgate.netresearchgate.net This high helical propensity is a characteristic feature of many membrane-active antimicrobial peptides. nih.gov

Algorithms such as AGADIR, which is based on the helix-coil transition theory, are used to predict the helical behavior of monomeric peptides. wur.nl The AGADIR online helicity calculator has been utilized in the study of hymenochirins. researchgate.net These predictions are influenced by factors such as the primary sequence, pH, and temperature. The presence of a proline residue at position 4 in this compound is predicted to introduce a kink, which can be important for enabling the formation of the helical structure.

Helical wheel projections are valuable tools for visualizing the amphipathic nature of α-helical peptides. plos.org For the hymenochirin family, these projections reveal a distinct segregation of hydrophobic and hydrophilic (including cationic) amino acid residues on opposite faces of the helix. plos.orgresearchgate.net

In the case of this compound, a helical wheel projection would show the hydrophobic residues (such as Isoleucine, Leucine, Valine, and Alanine) clustered on one side of the helical axis. The hydrophilic and positively charged residues (Lysine and Aspartic acid) would be positioned on the opposite face. This amphipathic arrangement is critical for the interaction of the peptide with the lipid bilayers of microbial membranes. vulcanchem.com

Experimental techniques are essential for validating the secondary structures predicted by computational models. Circular Dichroism (CD) spectroscopy is a primary method for investigating the conformation of peptides in different environments. unl.ptnih.gov

Studies on hymenochirin peptides, with findings applicable to this compound, have utilized CD spectroscopy to confirm their α-helical conformation, particularly in membrane-mimetic environments like solutions containing trifluoroethanol (TFE) or micelles. The CD spectra of hymenochirins in such environments typically exhibit characteristic negative minima at approximately 208 nm and 222 nm, which are indicative of an α-helical structure. This confirms that upon interacting with a membrane-like environment, this compound is likely to adopt a well-defined helical fold. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides, specific NMR studies on this compound are not widely reported in the available literature. youtube.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
Hymenochirin-1B
Hymenochirin-2B
This compound
Hymenochirin-4B
Hymenochirin-5B
Isoleucine
Leucine
Valine
Alanine
Lysine (B10760008)
Aspartic acid
Proline

Experimental Spectroscopic Methods for Conformational Analysis

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins and peptides in solution. jascoinc.comqmul.ac.uk This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone. qmul.ac.uk The resulting spectrum provides characteristic signatures for different secondary structural elements like α-helices, β-sheets, and random coils. researchgate.netnih.gov

While specific CD spectra for this compound are not extensively published, studies on the broader hymenochirin family provide significant insights. Hymenochirins typically exhibit a random coil structure in aqueous solutions but adopt a distinct α-helical conformation in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or micelles. wur.nl This induced helicity is a hallmark of many AMPs and is crucial for their interaction with and disruption of microbial membranes. researchgate.net

The expected CD spectrum for this compound in a membrane-like environment would display characteristic features of an α-helix: negative minima around 208 nm and 222 nm, and a positive maximum near 192 nm. The transition to an α-helical structure upon encountering a lipid bilayer is a key step in its mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution at atomic resolution. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the structure of peptides like this compound. researchgate.netnanalysis.com

1D NMR, particularly proton (¹H) NMR, provides initial information on the chemical environment of protons within the peptide. emerypharma.com However, for a molecule of this size, significant signal overlap occurs. researchgate.net To overcome this, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. emerypharma.comnih.gov These experiments reveal correlations between different nuclei, allowing for the sequential assignment of amino acid residues and the determination of through-bond and through-space connectivities. emerypharma.com

While a complete, high-resolution NMR structure of this compound is not publicly available, the application of these techniques would be expected to confirm the α-helical conformation suggested by CD spectroscopy. Furthermore, NMR can provide details on the specific orientation of amino acid side chains, which is critical for understanding the peptide's interaction with membranes.

Structural Determinants of Bioactivity

The biological activity of this compound is governed by several key structural features, including its cationic nature, amphiphilicity, and the specific sequence of its amino acid residues.

Cationic Nature and Charge Distribution

This compound is a cationic peptide, possessing a net positive charge at physiological pH. wur.nl This positive charge is primarily conferred by the presence of lysine (Lys) residues within its sequence. acs.org The net charge of this compound is +4. wur.nl This cationic character is a crucial determinant of its antimicrobial activity, as it facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. mdpi.com The distribution of these charges along the peptide backbone, not just the net charge, is thought to be a primary driver for membrane disruption. acs.org

Role of Specific Amino Acid Residues

The specific sequence of amino acids in this compound dictates its structure and function. The presence and positioning of certain residues are critical for its bioactivity.

Hydrophobic residues such as Isoleucine (I), Leucine (L), Valine (V), and Alanine (A) form the nonpolar face of the α-helix, which is crucial for membrane insertion and disruption. researchgate.netacs.org

The presence of a Proline (P) residue at position 4 is noteworthy. Proline is known to introduce a kink in α-helical structures, which can influence the peptide's flexibility and its mode of interaction with the membrane.

The amino acid sequence of this compound is provided in the table below.

Amino Acid (Three-Letter Code)Amino Acid (One-Letter Code)Position
IsoleucineI1
LysineK2
IsoleucineI3
ProlineP4
AlanineA5
ValineV6
ValineV7
LysineK8
Aspartic AcidD9
ThreonineT10
LeucineL11
LysineK12
LysineK13
ValineV14
AlanineA15
LysineK16
GlycineG17
ValineV18
LeucineL19
SerineS20
AlanineA21
ValineV22
AlanineA23
GlycineG24
AlanineA25
LeucineL26
ThreonineT27
GlutamineQ28

Synthetic Approaches and Analogue Development of Hymenochirin 3b

Chemical Synthesis of Hymenochirin-3B and its Replicates

The production of this compound for research and development relies on chemical synthesis, as this method allows for the generation of a pure, well-characterized product. Synthetic replicates of the Hymenochirin family, including this compound, have been successfully created to verify their biological activities and to serve as a basis for further modification. fao.orgacs.orgresearchgate.net The most abundant peptide identified in the skin secretions of the Congo dwarf clawed frog (Hymenochirus boettgeri) is this compound, with the amino acid sequence IKIPAVVKDTLKKVAKGVLSAVAGALTQ. fao.orgacs.org Laboratory synthesis provides a reliable supply of this peptide, independent of natural extraction, which can be inconsistent and complex.

The primary method for producing this compound and its analogues is Solid-Phase Peptide Synthesis (SPPS). windows.netnih.gov SPPS is a highly efficient and controlled process where a peptide is assembled amino acid by amino acid while its C-terminus is anchored to an insoluble polymer resin. bachem.combeilstein-journals.org

The process generally follows a cycle of repeated steps:

Deprotection: The temporary protecting group on the N-terminus of the growing peptide chain (most commonly a Fluorenylmethyloxycarbonyl, or Fmoc, group in modern chemistry) is removed. windows.netbeilstein-journals.org

Activation and Coupling: The next amino acid, with its N-terminus protected, is chemically activated and then coupled to the newly deprotected end of the peptide chain, forming a new peptide bond. beilstein-journals.org

Washing: Excess reagents and by-products are washed away from the resin-bound peptide, simplifying purification. bachem.com

This cycle is repeated until the entire amino acid sequence of this compound is assembled. beilstein-journals.org Upon completion of the sequence, the peptide is cleaved from the solid support. This final step often involves the use of a strong acid, such as Trifluoroacetic acid (TFA), which also removes any permanent protecting groups from the amino acid side chains. mol-scientific.com Automated synthesizers are frequently used to perform these repetitive cycles, allowing for the efficient production of peptides. beilstein-journals.org

Design and Synthesis of this compound Analogues

While synthetic replicates confirm the properties of the native peptide, the greater value of chemical synthesis lies in the ability to create analogues—versions of this compound with specific, intentional modifications. The goal of analogue design is to enhance desired properties such as antimicrobial or anti-tumor potency, improve stability against enzymatic degradation, and reduce unwanted side effects. nih.govimrpress.comresearchgate.net Studies on the closely related Hymenochirin-1B have demonstrated that strategic amino acid substitutions can significantly improve its activity profile, providing a blueprint for the rational design of this compound analogues. researchgate.netnih.govmdpi.com

Rational design of analogues is guided by Structure-Activity Relationship (SAR) studies, which seek to understand how specific parts of the peptide's structure contribute to its biological function. nih.gov Hymenochirins are known to be cationic, amphipathic peptides that form an α-helical structure. nih.govplos.org This structure, featuring a hydrophilic face and a hydrophobic face, is crucial for its interaction with cell membranes.

SAR studies on Hymenochirin-1B, for example, involved replacing negatively charged or neutral amino acids like Aspartic acid (Asp) and Glutamic acid (Glu) on the hydrophilic face with the positively charged L-lysine or its stereoisomer D-lysine. nih.gov This strategy aimed to increase the peptide's net positive charge, potentially enhancing its interaction with negatively charged bacterial or cancer cell membranes. The resulting [D9K] analogue of Hymenochirin-1B showed a significant increase in potency. nih.gov These findings suggest that similar modifications to the this compound sequence, such as altering its charge or amphipathicity through targeted amino acid substitutions, could be a viable strategy for enhancing its performance.

One of the most effective strategies to enhance peptide stability and enforce a desired secondary structure is cyclization. imrpress.comencyclopedia.pubmdpi.com For α-helical peptides like this compound, a technique known as "peptide stapling" is particularly relevant. This method involves introducing a covalent cross-link between amino acid side chains to lock the peptide into its bioactive α-helical conformation. nih.govencyclopedia.pub This pre-organization can lead to higher binding affinity for its target and, crucially, provides significant resistance to proteolytic enzymes by sequestering the peptide bonds within the helical core. harvard.edu

Stapling is typically achieved by replacing two amino acids in the peptide sequence with non-natural amino acids that have reactive side chains. The positions chosen are often separated by three or six residues (designated as i, i+4 or i, i+7), which corresponds to one or two turns of an α-helix, respectively. mdpi.comexplorationpub.com

A prevalent method of peptide stapling creates an all-hydrocarbon linkage. encyclopedia.pubmdpi.com This is accomplished by synthesizing the peptide with two non-natural, α,α-disubstituted amino acids containing olefin-terminated tethers (e.g., S-pentenylalanine) at the desired positions (i and i+4). harvard.edu Following the assembly of the linear peptide via SPPS, a ruthenium-catalyzed reaction known as ring-closing metathesis (RCM) is performed. mdpi.comresearchgate.net This reaction joins the two olefin side chains to form a stable, covalent hydrocarbon "staple" that spans across one face of the helix. encyclopedia.pubharvard.edu This modification has been shown to successfully convert otherwise flexible peptides into stable α-helices, enhancing their biological activity and stability. harvard.eduresearchgate.net Applying this hydrocarbon stapling strategy to this compound could therefore produce analogues with superior durability and potentially greater efficacy.

Peptide Modifications for Enhanced Properties

Cyclization Strategies (e.g., Stapled Peptides)
Thioether Linkages

Thioether linkages serve as stable, reduction-resistant alternatives to disulfide bonds for peptide cyclization and stapling. lambris.com Unlike disulfide bonds, which can be cleaved by reducing agents present in biological environments, the carbon-sulfur bond of a thioether is highly stable. lambris.com This modification is particularly valuable for creating conformationally constrained peptides with improved resistance to proteolysis and a reduced entropic penalty upon binding to their targets. lambris.com

The synthesis of thioether-containing peptides can be achieved through several methods. A common strategy involves the reaction between a cysteine thiol and a haloacetylated amino acid residue within the peptide sequence. researchgate.net Another approach is the "reverse thioether ligation," where a polythiol core reacts with a haloacetyl-functionalized peptide. researchgate.net These methods allow for the creation of monocyclic, bicyclic, and even dimeric peptide structures with precisely defined architecture. scienceopen.comnih.gov For instance, m-xylene (B151644) thioether staples have been successfully used to stabilize short helical peptides. explorationpub.com The introduction of a thioether staple can significantly enhance the stability and biological activity of peptides, making it a promising strategy for developing this compound analogues with superior pharmacokinetic profiles. nih.gov

Glycosylation (e.g., Glycosylated Stapled Peptides)

Glycosylation, the attachment of sugar moieties to the peptide backbone, is a powerful strategy for modulating the properties of therapeutic peptides. This modification can improve aqueous solubility, increase stability against proteases, and alter interactions with biological membranes. uq.edu.au Research on Hymenochirin-1B, a close analogue of this compound, has demonstrated the synergistic benefits of combining glycosylation with peptide stapling. explorationpub.com

In one study, a novel strategy involving a glycosylated staple was employed to improve the characteristics of Hymenochirin-1B. explorationpub.com This approach led to the development of an optimal analogue that exhibited not only high proteolytic stability but also enhanced anti-tumor selectivity. explorationpub.com While glycosylation of an unstapled peptide sometimes led to decreased activity, the combination of a hydrocarbon staple and a sugar moiety maintained the desired bioactivity and α-helicity. uq.edu.au Crucially, this dual modification significantly reduced the peptide's hemolytic activity, indicating a better selectivity for target cells over host cells. uq.edu.au

Table 1: Comparative Properties of Modified Hymenochirin-1B Analogues
Analogue Typeα-HelicityProteolytic StabilityHemolytic ActivityReference
Linear (Unmodified)Low in aqueous solutionLowModerate explorationpub.com
StapledIncreasedIncreasedVariable explorationpub.com
Glycosylated (Unstapled)Generally unaffectedIncreasedDecreased uq.edu.au
Glycosylated and StapledMaintained/HighHighSignificantly Reduced explorationpub.comuq.edu.au
N-Methylation and Depsipeptide Formation

N-Methylation , the substitution of an amide proton with a methyl group, is a key strategy to enhance the drug-like properties of peptides. nih.govnih.gov This modification introduces conformational rigidity, improves membrane permeability, and, most importantly, confers resistance to proteolytic enzymes by sterically hindering the approach of proteases to the peptide backbone. nih.gov While challenging to synthesize chemically, N-methylated amino acids are desirable building blocks for creating robust peptide analogues. nih.gov The ribosomal synthesis of peptides containing N-methylated residues has been demonstrated, opening avenues for creating libraries of modified peptides for screening. nih.gov

Depsipeptides are peptides in which one or more amide bonds are replaced by ester bonds. wikipedia.org This change removes a hydrogen bond donor (the amide N-H), which can alter the peptide's secondary structure and increase its conformational flexibility. wikipedia.org The formation of these ester linkages, often through macrolactonisation, can be challenging but offers a way to create novel cyclic structures. rsc.orgrsc.org A recently developed method uses a silver(I)-promoted conversion of peptide thioamides into an intermediate that facilitates site-selective intramolecular acyl transfer, forming the desired macrolactone. rsc.org Both N-methylation and depsipeptide formation represent advanced tactics to optimize the stability and conformational properties of peptides like this compound.

Methodologies for Evaluating Analogue Stability

Assessing the stability of newly synthesized peptide analogues is critical to predicting their in vivo efficacy. The primary goal is to determine their resistance to degradation by enzymes, which is a major hurdle for peptide-based therapeutics. qyaobio.com Stability is typically evaluated in various biological media, such as serum or in the presence of specific proteolytic enzymes. acs.org

Proteolytic Stability Assays

Proteolytic stability assays are designed to quantify the resistance of a peptide to degradation by proteases. qyaobio.com A typical in vitro assay involves incubating the peptide analogue with one or more relevant enzymes, such as trypsin, chymotrypsin, or proteinase K, at a physiological temperature (e.g., 37°C). acs.orgwur.nl Aliquots are taken from the reaction mixture at various time points and the reaction is quenched, often by adding an acid like trifluoroacetic acid (TFA). acs.org The amount of remaining intact peptide is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). acs.orgbiorxiv.org The results are often expressed as the peptide's half-life in the presence of the specific protease. mdpi.com Modifications such as stapling and glycosylation have been shown to dramatically increase the proteolytic resistance of Hymenochirin analogues. explorationpub.comacs.org

Enzymatic Degradation Kinetics and Cleavage Site Analysis (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for studying the enzymatic degradation of peptides in detail. biorxiv.org It allows for not only the quantification of the parent peptide over time to determine degradation kinetics but also the identification of the resulting fragments. mdpi.commdpi.com By analyzing the mass of the degradation products, researchers can pinpoint the exact locations (cleavage sites) in the peptide sequence that are susceptible to enzymatic attack. mdpi.com

This method offers significant advantages over other assays because it is label-free and can be used to analyze complex biological samples directly. biorxiv.org The kinetic data, such as the degradation half-life, can be calculated by fitting the decrease in the parent peptide's peak area over time to a kinetic model, typically first-order kinetics. mdpi.com This detailed analysis is invaluable for the rational design of next-generation analogues, as it identifies specific chemical bonds that need to be protected or modified to enhance stability. nih.gov

Table 2: General Workflow for LC-MS Based Enzymatic Degradation Analysis
StepDescriptionKey OutputReference
1. IncubationThe peptide analogue is incubated with a specific protease or in a biological matrix (e.g., serum) at 37°C.Time-course samples. mdpi.com
2. Sampling & QuenchingAliquots are collected at multiple time points and the enzymatic reaction is stopped (e.g., with acid).Stabilized samples for analysis. biorxiv.org
3. LC SeparationThe sample is injected into an HPLC system, where the parent peptide and its fragments are separated on a column.Separated analytes based on retention time. nih.gov
4. MS Detection & QuantificationThe separated molecules are ionized and detected by a mass spectrometer. The peak area of the intact peptide is measured at each time point.Quantification of remaining peptide. biorxiv.org
5. Kinetic AnalysisThe quantitative data is plotted against time and fitted to a kinetic model to determine the degradation rate and half-life.Degradation half-life (t1/2). mdpi.com
6. Cleavage Site IdentificationThe masses of the detected fragment ions are analyzed to identify the smaller peptides produced, revealing the specific bonds cleaved by the enzyme.Map of enzymatic cleavage sites. mdpi.com

Computational Approaches in Peptide Design

Computational methods are indispensable tools in modern drug discovery for the rational design and optimization of peptide-based therapeutics like this compound analogues. nih.gov These in silico approaches accelerate the design-build-test cycle by predicting the properties of novel sequences before their costly and time-consuming chemical synthesis. frontiersin.orgnih.gov Computational strategies range from identifying lead sequences to refining their structure for enhanced stability, affinity, and specificity. nih.gov

Key computational methodologies include molecular dynamics (MD) simulations, which model the conformational behavior of a peptide in different environments (e.g., in water or near a membrane), providing insights into its structural stability and helicity. plos.org Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can screen vast virtual libraries of peptide sequences to identify candidates with desired properties. frontiersin.orgmdpi.com Furthermore, genetic algorithms can be used to evolve peptide sequences toward an optimal fitness criterion, such as high binding affinity for a target and low predicted toxicity. frontiersin.orgnih.gov These tools allow for the targeted design of modifications, such as staple positions or amino acid substitutions, to maximize the therapeutic potential of the peptide. explorationpub.com

Table 3: Overview of Computational Methods in Peptide Design
MethodDescriptionApplication in Peptide DesignReference
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules to predict the peptide's 3D structure and conformational dynamics over time.Assessing helical stability, folding propensity, and interaction with membranes or target proteins. plos.org
Molecular DockingPredicts the preferred orientation of a peptide when bound to a target protein to form a stable complex.Identifying key binding residues and predicting binding affinity. explorationpub.com
QSAR (Quantitative Structure-Activity Relationship)Develops statistical models that correlate chemical structure with biological activity.Predicting the activity of new analogues without the need for experimental testing. frontiersin.org
Machine Learning / AIUses algorithms trained on large datasets of known peptides to classify new sequences or predict their properties.Screening libraries for antimicrobial potential, toxicity, and other biological activities. frontiersin.orgmdpi.com
Genetic/Evolutionary AlgorithmsAn optimization technique inspired by natural selection that iteratively refines peptide sequences to meet multiple objectives.De novo design of peptides with optimized affinity, stability, and selectivity. frontiersin.orgnih.gov

Machine Learning Models for AMP Sequence Prediction and Design

The discovery and development of novel antimicrobial peptides (AMPs) present a significant challenge due to the vastness of the potential amino acid sequence space. acs.org Traditional laboratory-based methods for identifying and optimizing potent AMPs are often laborious, costly, and time-consuming. frontiersin.org To overcome these hurdles, computational approaches, particularly machine learning (ML), have emerged as powerful tools to accelerate the prediction, design, and optimization of AMPs. nih.gov These data-driven models can discern complex patterns within peptide sequences to predict their antimicrobial efficacy and generate novel candidates with enhanced properties. nih.govoup.com

The application of machine learning in AMP development involves training models on large datasets of known AMPs and non-AMPs. acs.orgnih.gov These models learn to associate specific sequence features with antimicrobial function. The process generally includes representing peptide sequences in a format that ML algorithms can process, training a model to either classify or generate sequences, and finally, experimental validation of the computationally designed peptides. nih.govnih.gov

Representation of Peptide Sequences for Machine Learning Models

Before a machine learning model can be trained, amino acid sequences must be converted into numerical representations. Common methods include:

Sequence-Based Representations : This approach encodes the primary amino acid sequence directly. Each amino acid can be represented by a vector that captures its specific properties or its identity (e.g., one-hot encoding). nih.gov More advanced models learn these representations (embeddings) from the data itself. nih.govoup.com

Types of Machine Learning Models in AMP Design

A variety of machine learning models are employed for the discovery and design of AMPs, each with distinct strengths and applications. These can be broadly categorized into discriminative and generative models.

Discriminative Models: These models are trained to differentiate between classes, such as distinguishing AMPs from non-AMPs or predicting a specific activity level. acs.org They are essentially learning a map from a peptide sequence to a specific output label or value.

Traditional Machine Learning: Algorithms like Support Vector Machines (SVM) and Random Forests (RF) have been successfully used to predict antimicrobial activity based on learned sequence features. nih.govcbbio.online The AGRAMP model, for instance, uses N-gram representations with a Random Forest algorithm to predict AMPs targeting plant pathogens. frontiersin.org

Deep Learning Models: More complex models based on deep neural networks, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), can automatically learn relevant features from raw sequence data, often leading to improved prediction accuracy. oup.com Models like Deep-AMPEP30 and iAMP-CA2L utilize CNNs for AMP prediction and functional annotation. oup.comelifesciences.org

Generative Models: The goal of generative models is not just to predict the properties of existing sequences but to create entirely new peptide sequences with desired characteristics. acs.org

Generative Adversarial Networks (GANs): GANs consist of two competing neural networks: a generator that creates new peptide sequences and a discriminator that tries to distinguish the synthetic sequences from real AMPs. oup.com Through this adversarial process, the generator learns to produce realistic and potent AMP candidates. oup.com

Variational Autoencoders (VAEs): VAEs learn a compressed representation of the data, which can then be sampled from to generate new sequences that are similar to the training data. oup.com

Large Language Models (LLMs): Recently, large language models, originally developed for natural language processing, have been adapted for biological sequences. nih.gov Models like BERT and T5 are pre-trained on vast protein databases and can be fine-tuned for specific tasks like predicting the antimicrobial activity of a peptide or generating novel sequences. oup.comnih.gov

The table below summarizes various machine learning models and their roles in AMP research.

Model TypeExamplesPrimary Application
Traditional ML Random Forest, Support Vector MachineClassification (AMP/non-AMP), Regression (Predicting MIC) nih.gov
Deep Learning CNN, RNN, GNNClassification, Feature Extraction, Regression oup.comelifesciences.org
Generative Models GANs, VAEsDe novo design of novel AMP sequences acs.orgoup.com
Language Models BERT, T5Sequence embedding, Classification, Generation oup.comnih.gov

While no specific studies have been published on the application of these machine learning models exclusively to this compound, these computational tools are directly applicable. The known sequence of this compound (IKIPAVVKDTLKKVAKGVLSAVAGALTQ) and its analogues can serve as a foundational dataset. fao.org For instance, a trained regression model could predict the minimum inhibitory concentration (MIC) of novel this compound analogues created through systematic in silico amino acid substitutions. Generative models could be employed to design entirely new sequences that retain the core structural features of this compound but possess potentially enhanced antimicrobial activity or improved stability. nih.govnih.gov This computational pre-screening significantly narrows down the number of candidate peptides for laboratory synthesis and testing, streamlining the development of new therapeutics based on the Hymenochirin scaffold. frontiersin.org

Biological Activities and Mechanistic Investigations of Hymenochirin 3b

Evaluation of Antimicrobial Activity

Hymenochirin-3B, a peptide first identified in the skin secretions of the Congo dwarf clawed frog (Hymenochirus boettgeri), has demonstrated a broad spectrum of antimicrobial activity. fao.orgnih.gov This peptide is the most abundant among the hymenochirin family found in these secretions. nih.govresearchgate.net Synthetic versions of this compound have been instrumental in characterizing its antimicrobial properties. fao.orgnih.gov

Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. libretexts.org For this compound, MIC values have been determined against a range of pathogenic bacteria and fungi. These studies reveal moderate activity against both Gram-positive and Gram-negative bacteria, with MIC values generally falling within the range of 10 to 40 µM. nih.govmol-scientific.com Against the fungus Candida albicans, the MIC is reported to be 80 µM. nih.gov

The determination of MIC is a crucial step in assessing the potential of a compound as a therapeutic agent. scielo.br It provides a standardized measure of potency that allows for comparison with other antimicrobial agents.

Table 1: MIC of this compound Against Various Microorganisms

Microorganism Type MIC (µM)
Staphylococcus aureus Gram-Positive Bacteria 10-40
Escherichia coli Gram-Negative Bacteria 10-40
Pseudomonas aeruginosa Gram-Negative Bacteria 10-40
Klebsiella pneumoniae Gram-Negative Bacteria 10-40
Candida albicans Fungus 80

Spectrum of Activity Against Pathogenic Microorganisms

This compound exhibits a wide range of activity, inhibiting the growth of various pathogenic microorganisms. fao.orgnih.gov This broad-spectrum capability makes it a subject of interest in the search for new antimicrobial agents.

This compound has shown inhibitory activity against the Gram-positive bacterium Staphylococcus aureus, with a reported MIC in the range of 10-40 µM. nih.govmol-scientific.com S. aureus is a common cause of skin infections, respiratory infections, and food poisoning. researchgate.net The ability of this compound to inhibit its growth highlights its potential as a therapeutic candidate.

The peptide also demonstrates activity against several Gram-negative bacteria. nih.govmol-scientific.com This is significant as Gram-negative bacteria are often more resistant to antibiotics due to their complex outer membrane. mdpi.com

Escherichia coli : this compound is effective against E. coli, with an MIC range of 10-40 µM. nih.govmol-scientific.com Certain strains of E. coli can cause severe intestinal and extraintestinal infections. medscape.com

Pseudomonas aeruginosa : The growth of P. aeruginosa is also inhibited by this compound within the same concentration range of 10-40 µM. nih.govmol-scientific.com P. aeruginosa is a notorious opportunistic pathogen, particularly in hospital settings, known for its intrinsic resistance to many antibiotics. scielo.org.mxmdpi.com

Klebsiella pneumoniae : this compound shows activity against K. pneumoniae, with an MIC of 10-40 µM. nih.govmol-scientific.com K. pneumoniae is a significant cause of healthcare-associated infections, including pneumonia and bloodstream infections. mdpi.comfrontiersin.org

In addition to its antibacterial properties, this compound displays antifungal activity. It has been shown to inhibit the growth of the pathogenic yeast Candida albicans with an MIC of 80 µM. nih.gov C. albicans is a common cause of opportunistic fungal infections in humans. mdpi.comresearchgate.net

Gram-Negative Bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

Activity Against Multidrug-Resistant Strains

The emergence of multidrug-resistant (MDR) pathogens is a major global health concern. umn.edumdpi.com Research into novel antimicrobial agents that can combat these resistant strains is therefore critical. While specific data on this compound against a wide array of MDR strains is still emerging, the broader family of hymenochirins, and their analogs, have shown promise. For instance, an analog of Hymenochirin-1B has demonstrated high potency against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-resistant Gram-negative bacteria. nih.gov Specifically, other hymenochirins have shown strong activity against a multiresistant strain of P. aeruginosa. researchgate.netplos.orgresearchgate.net This suggests that the hymenochirin peptide family, including this compound, represents a potential source for developing agents against drug-resistant infections. fao.org

Mechanisms of Antimicrobial Action at the Cellular and Molecular Level

The initial and most critical step in the antimicrobial action of many cationic AMPs, a group to which the hymenochirins belong, is the disruption of the bacterial cell membrane. nih.govmdpi.com This process begins with an initial electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope. wikipedia.orguenf.br Following this binding, the peptides insert into the lipid bilayer, compromising its integrity and leading to cell death. wikipedia.orguenf.br The amphipathic α-helical structure, which peptides like Hymenochirin-1B are known to form in a membrane-like environment, is crucial for this disruptive activity. nih.gov

One of the principal models proposed to explain how AMPs compromise membrane integrity is the toroidal pore model. mdpi.comresearchgate.net In this mechanism, after the initial binding to the membrane surface, the peptides aggregate and insert into the lipid bilayer. frontiersin.org This insertion induces a significant local positive curvature, forcing the lipid monolayers to bend continuously from the outer to the inner leaflet. nih.govlatrobe.edu.au The result is the formation of a water-filled channel, or pore, that is lined by both the inserted antimicrobial peptides and the head groups of the lipid molecules. researchgate.netfrontiersin.org This structure creates a transient opening that allows for the leakage of ions and cellular contents, leading to the collapse of transmembrane electrochemical gradients and ultimately, cell death. frontiersin.org

While this model has been described for several α-helical AMPs such as magainins and melittin, specific experimental confirmation for this compound operating via a toroidal pore mechanism is not extensively documented in current literature. researchgate.net However, given that hymenochirins are cationic, amphipathic, α-helical peptides, the toroidal pore model remains a highly plausible mechanism of action. nih.gov More recent refinements of this model suggest that the pore may be a dynamic and structurally disordered complex rather than a rigid, stable structure. wikipedia.orgnih.gov

The selectivity of cationic antimicrobial peptides for bacterial cells over host cells is largely attributed to the distinct compositions of their respective membranes. Bacterial membranes are rich in anionic components, which facilitates the initial electrostatic attraction with positively charged AMPs like this compound. mdpi.commdpi.com

In Gram-negative bacteria , the outer membrane presents a formidable barrier, with its outer leaflet primarily composed of lipopolysaccharide (LPS). mdpi.comnih.gov The phosphate (B84403) groups on LPS confer a net negative charge, serving as the initial binding site for cationic peptides. nih.govubc.ca This interaction can displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, disrupting the outer membrane and allowing the peptide to access the inner phospholipid membrane. nih.gov

In Gram-positive bacteria , the cell wall is composed of a thick layer of peptidoglycan interspersed with negatively charged teichoic and lipoteichoic acids. mdpi.com These molecules provide a high density of anionic sites that electrostatically attract and bind cationic AMPs, concentrating them at the cell surface before their interaction with the cytoplasmic membrane. mdpi.com

Following the initial electrostatic binding, the amphipathic nature of the peptide becomes critical. The hydrophobic residues of the peptide insert into the nonpolar lipid core of the membrane, while the hydrophilic, charged residues remain associated with the polar lipid headgroups and the aqueous environment. uenf.br This insertion disrupts the normal packing of the lipid bilayer, leading to permeabilization. uenf.bracs.org

Table 1: Interactions of Cationic AMPs with Bacterial Membrane Components

Bacterial ComponentLocationPredominant ChargeRelevant Peptide FeaturePrimary Interaction
Lipopolysaccharide (LPS)Outer Membrane (Gram-negative)AnionicCationic (Lysine, Arginine residues)Electrostatic Attraction nih.govubc.ca
Teichoic/Lipoteichoic AcidsCell Wall (Gram-positive)AnionicCationic (Lysine, Arginine residues)Electrostatic Attraction mdpi.com
Phosphatidylglycerol, CardiolipinCytoplasmic MembraneAnionicCationic (Lysine, Arginine residues)Electrostatic Attraction mdpi.com
Lipid Acyl ChainsMembrane Core (All bacteria)NonpolarHydrophobic face of peptideHydrophobic Insertion uenf.br

Beyond direct membrane lysis, a growing body of evidence indicates that many antimicrobial peptides can translocate across the bacterial membrane, often without causing complete disruption, to act on internal targets. asm.orgmdpi.com This intracellular action represents a significant secondary mechanism that contributes to their bactericidal effects. nih.govresearchgate.net These internal mechanisms can include the inhibition of macromolecular synthesis, interference with metabolic pathways, or disruption of cell division processes. asm.orgresearchgate.net

One of the potential intracellular targets for AMPs is the machinery responsible for synthesizing the bacterial cell wall. mdpi.com The cell wall, particularly the peptidoglycan layer, is essential for maintaining the structural integrity of most bacteria. sigmaaldrich.com Some AMPs have been shown to inhibit peptidoglycan synthesis by binding to Lipid II, a crucial lipid-linked precursor molecule that transports peptidoglycan subunits from the cytoplasm to the growing cell wall. asm.orgmdpi.com By sequestering Lipid II, these peptides prevent the polymerization of the peptidoglycan layer, leading to a weakened cell wall and eventual lysis. mdpi.compmlive.com While this mechanism has been established for peptides like mersacidin (B1577386) and certain defensins, specific research confirming that this compound inhibits cell wall biosynthesis is not currently available. asm.org Nevertheless, it represents a known mode of action for other host-defense peptides.

Once inside the bacterial cell, AMPs can interfere with a variety of fundamental metabolic processes essential for survival. nih.govoup.com These actions can be broad, affecting multiple pathways simultaneously. Documented intracellular activities for various AMPs include:

Inhibition of Nucleic Acid Synthesis : Some peptides can bind directly to DNA and RNA, preventing replication and transcription. uenf.brfrontiersin.org

Inhibition of Protein Synthesis : Certain AMPs are capable of binding to bacterial ribosomes, thereby halting protein translation. mdpi.comresearchgate.net

Inhibition of Enzymatic Activity : Peptides can disrupt cellular metabolism by inhibiting key enzymes involved in processes like energy production (ATP synthesis) or protein folding. asm.orgasm.orgmdpi.com

These intracellular actions can lead to a rapid cessation of bacterial growth and contribute to cell death, either independently or in concert with membrane disruption. nih.govuenf.br Although Hymenochirin-1B has been investigated for its immunomodulatory and other biological activities, specific studies detailing the interference of this compound or its close analogues with bacterial metabolic pathways have not been extensively reported. nih.govnih.gov

Table 2: Potential Intracellular Mechanisms of Antimicrobial Peptides

Intracellular TargetAffected Pathway/ProcessGeneral Mechanism of Action
DNA/RNANucleic Acid SynthesisBinding to nucleic acids, inhibiting replication and transcription. uenf.brfrontiersin.org
RibosomesProtein SynthesisBinding to ribosomal subunits, preventing translation. mdpi.comresearchgate.net
Chaperone Proteins (e.g., DnaK)Protein FoldingBinding to chaperones, leading to misfolded, non-functional proteins. asm.org
Metabolic EnzymesEnergy Metabolism, BiosynthesisInhibition of key enzymes, disrupting ATP production and other vital pathways. uenf.brmdpi.com
Lipid IICell Wall SynthesisSequestration of the peptidoglycan precursor, halting cell wall construction. asm.orgmdpi.com
Inhibition of Essential Biosynthesis Pathways (e.g., Cell Wall Biosynthesis)

Non-Lytic Membrane Depolarization

The precise mechanism of non-lytic membrane depolarization for this compound is not extensively detailed in the available research. However, the broader family of antimicrobial peptides (AMPs), to which this compound belongs, is known to induce membrane depolarization without causing lysis, or rupture, of the cell membrane. mdpi.comresearchgate.net This process involves the peptide interacting with and inserting into the bacterial cell membrane, leading to a disruption of the membrane's electrical potential. researchgate.net This depolarization can interfere with essential cellular processes that rely on a stable membrane potential, ultimately contributing to bacterial cell death without the immediate physical destruction of the membrane. researchgate.netnih.gov

Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is another mechanism of action attributed to some antimicrobial peptides. mdpi.comnih.gov While direct studies on this compound's ability to generate ROS are limited, it is a known mechanism for other host-defense peptides. researchgate.net This process involves the peptides interacting with cellular components, leading to the production of chemically reactive molecules containing oxygen. These ROS can cause significant damage to cellular structures, including lipids, proteins, and nucleic acids, contributing to the peptide's antimicrobial effect. nih.gov

Investigation of Other Biological Activities

Insulinotropic Effects (Observed for Hymenochirin-1B Analogues)

While direct studies on the insulinotropic effects of this compound are not available, research on its analogue, Hymenochirin-1B, and its derivatives has shown promising results in stimulating insulin (B600854) release. uel.ac.uknih.govresearchgate.net Studies on Hymenochirin-1B have demonstrated a concentration-dependent increase in insulin secretion from pancreatic beta-cells. uel.ac.uknih.gov Notably, certain synthetic analogues of Hymenochirin-1B, such as [P5K]hymenochirin-1B and [D9k]hymenochirin-1B, have been shown to be even more potent in stimulating insulin release and improving glucose tolerance in animal models of insulin resistance. uel.ac.uknih.govnih.gov

The insulin-releasing action of Hymenochirin-1B analogues appears to be linked to the modulation of cyclic adenosine (B11128) monophosphate (cAMP) concentrations. uel.ac.uknih.govresearchgate.net The analogue [P5K]hymenochirin-1B, at a concentration of 1 µM, was found to significantly increase cAMP levels in BRIN-BD11 cells. uel.ac.uknih.govresearchgate.net This suggests that the insulinotropic effect is at least partially mediated through a cAMP-dependent signaling pathway, which is a key regulator of insulin secretion in pancreatic beta-cells. nih.gov Further supporting this, the insulin-releasing effects of [P5K]hym-1B were abolished when the protein kinase A pathway, a downstream effector of cAMP, was downregulated. uel.ac.uknih.gov

Anticancer Activity Studies (Observed for Hymenochirin-1B Analogues)

Analogues of Hymenochirin-1B have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govnih.govspandidos-publications.com Hymenochirin-1B itself shows potency against non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), colorectal adenocarcinoma (HT-29), and hepatocarcinoma (HepG2) cells. nih.govspandidos-publications.com

Structure-activity relationship studies have revealed that modifications to the peptide can enhance its anticancer effects. For instance, the [D9K] analogue of Hymenochirin-1B displayed a significant increase in potency against all four tested cell lines. nih.govspandidos-publications.com However, this increased potency was also associated with higher hemolytic activity. In contrast, the [D9k] and [E6k,D9k] analogues maintained relatively high cytotoxic potency against tumor cells while exhibiting reduced hemolytic activity, suggesting a more favorable therapeutic window. nih.gov Further research has explored "stapled" analogues of Hymenochirin-1B, where the peptide's helical structure is reinforced. These stapled peptides showed improved antitumor activity and stability. nih.govresearchgate.net

Table 1: Cytotoxic Activity of Hymenochirin-1B and its Analogues against Cancer Cell Lines

Compound A549 (LC50, µM) MDA-MB-231 (LC50, µM) HT-29 (LC50, µM) HepG2 (LC50, µM) Hemolytic Activity (LC50, µM)
Hymenochirin-1B 2.5 ± 0.2 9.0 ± 0.3 9.7 ± 0.2 22.5 ± 1.4 213 ± 18
[D9K]Hymenochirin-1B Increased potency (up to 6-fold) Increased potency (up to 6-fold) Increased potency (up to 6-fold) Increased potency (up to 6-fold) 174 ± 12
[D9k]Hymenochirin-1B 2.1 - 21 2.1 - 21 2.1 - 21 2.1 - 21 >300
[E6k,D9k]Hymenochirin-1B 2.1 - 21 2.1 - 21 2.1 - 21 2.1 - 21 >300

Data sourced from Attoub et al., 2013. nih.gov

Immunomodulatory Properties (Observed for Hymenochirin-1B)

Hymenochirin-1B and its analogues have been shown to possess immunomodulatory properties. uel.ac.ukontosight.ainih.gov Specifically, the [E6k,D9k]hymenochirin-1B analogue has been observed to stimulate the production of anti-inflammatory cytokines. nih.govmdpi.com At a concentration of 2.5 µM, this analogue significantly enhanced the production of interleukin-4 (IL-4) and interleukin-10 (IL-10) by human peripheral blood mononuclear cells. nih.govresearchgate.net Notably, this stimulation of anti-inflammatory cytokines occurred without a significant effect on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-17 (IL-17). nih.govresearchgate.net This selective immunomodulatory activity suggests a potential therapeutic role in conditions where a reduction in inflammation is desired. researchgate.net

Assessment of Preclinical Selectivity

The preclinical evaluation of a potential therapeutic agent's selectivity is a critical step in determining its potential for further development. This assessment focuses on the compound's ability to differentiate between target cells (e.g., pathogenic or cancerous cells) and normal, healthy host cells. A high degree of selectivity is desirable, as it suggests a wider therapeutic window and a lower likelihood of off-target effects and associated toxicities. For this compound, this evaluation has primarily involved determining its lytic activity against human red blood cells and comparing its toxicity towards cancerous and non-cancerous cell lines.

Hemolytic activity, the lysis of red blood cells (erythrocytes), is a key indicator of a peptide's general cytotoxicity and potential for systemic toxicity. The 50% lethal concentration (LC50) is the concentration of a substance required to lyse 50% of a population of human erythrocytes. A higher LC50 value indicates lower hemolytic activity and is a favorable characteristic for a therapeutic peptide.

Synthetic replicates of Hymenochirin-1B through -4B, including this compound, have been shown to exhibit relatively weak hemolytic activity against human erythrocytes, with LC50 values ranging from 160 to over 300 μM. researchgate.net This suggests a comparatively low toxicity towards red blood cells at concentrations effective against microbial pathogens. For instance, the related peptide Hymenochirin-1B has a reported LC50 of 213 ± 18 μM against human erythrocytes. nih.gov In contrast, some other hymenochirin variants, such as hymenochirin-12B, show an LC50 of 256 µM, while hymenochirin-7B and -10B have even lower hemolytic activity with LC50 values greater than 512 µM. plos.org The determination of hemolytic activity is typically performed by incubating serial dilutions of the peptide with a suspension of human red blood cells. plos.orgresearchgate.net After a set incubation period, the cells are centrifuged, and the release of hemoglobin into the supernatant is measured spectrophotometrically to quantify the percentage of hemolysis. researchgate.net

Table 1: Hemolytic Activity of Hymenochirin Peptides Against Human Erythrocytes

Peptide LC50 (µM)
Hymenochirin-1B 213 ± 18 nih.gov
Hymenochirins (1B-4B range) 160 to >300 researchgate.net
Hymenochirin-12B 256 plos.org
Hymenochirin-7B >512 plos.org
Hymenochirin-10B >512 plos.org

A crucial aspect of anticancer drug development is the ability of a compound to selectively target and kill cancer cells while sparing normal, healthy cells. nih.govoncotarget.comnih.gov This selectivity is often the determining factor in whether a potent cytotoxic agent can be translated into a viable therapeutic.

While specific data on the selective toxicity of this compound against a panel of cancer versus normal cell lines is not extensively detailed in the provided search results, the broader family of hymenochirins has been investigated for their anticancer potential. For example, Hymenochirin-1B demonstrates significant cytotoxic potency against various cancer cell lines, including non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), and colorectal adenocarcinoma (HT-29) cells, with LC50 values of 2.5 μM, 9.0 μM, and 9.7 μM, respectively. nih.gov When compared to its hemolytic activity (LC50 of 213 μM), Hymenochirin-1B shows a notable selectivity for these cancer cells over human erythrocytes. nih.gov

The mechanisms underlying the selective toxicity of antimicrobial peptides for cancer cells are thought to be related to differences in the cell membrane composition and properties between cancerous and non-cancerous cells. Cancer cell membranes often have a higher negative charge due to an increased concentration of anionic molecules like phosphatidylserine, which can preferentially attract cationic peptides.

Further research is necessary to fully elucidate the selective toxicity profile of this compound itself against a comprehensive panel of cancer and normal cell lines. Such studies would be instrumental in validating its potential as a selective anticancer agent.

Table 2: Cytotoxic Activity of Hymenochirin-1B Against Human Cancer Cell Lines

Cell Line Cancer Type LC50 (µM)
A549 Non-small cell lung adenocarcinoma 2.5 ± 0.2 nih.gov
MDA-MB-231 Breast adenocarcinoma 9.0 ± 0.3 nih.gov
HT-29 Colorectal adenocarcinoma 9.7 ± 0.2 nih.gov
HepG2 Hepatocarcinoma 22.5 ± 1.4 nih.gov

Comparative and Phylogenetic Analyses of Hymenochirin 3b

Structural Homology and Divergence with Other Amphibian AMP Families

The skin secretions of frogs in the family Pipidae are a rich source of AMPs. fao.org However, the hymenochirins, including Hymenochirin-3B, exhibit very low structural similarity to the AMPs found in the genera Xenopus and Silurana, which belong to the subfamily Xenopodinae. nih.gov This structural dissimilarity is consistent with the ancient evolutionary divergence between the subfamilies Pipinae (which includes Hymenochirus) and Xenopodinae. nih.gov

The AMPs from Xenopus laevis, a well-studied species, are classified into four main families: magainins, caerulein (B1668201) precursor fragments (CPFs), peptide glycine-leucine-amide (PGLa), and xenopsin (B549565) precursor fragments (XPFs). nih.govplos.org In contrast, the AMPs from Hymenochirus boettgeri have been classified into a single family, the hymenochirins. nih.govplos.org While the number of different hymenochirins is comparable to the number of AMPs in other pipid species, their sequence diversity is significantly lower. plos.orgresearchgate.net

Pairwise sequence comparisons reveal a median similarity of 72% among the 14 identified hymenochirins, whereas in Silurana tropicalis and Xenopus laevis, the median similarities are 25% and 30%, respectively. nih.govplos.org This high degree of sequence conservation is particularly evident in the central region of the hymenochirin peptides. plos.org Ten of the fourteen hymenochirins, including this compound, share a conserved 11-amino-acid motif: VKDTLKKVAKG. plos.orgresearchgate.net

Structurally, all predicted hymenochirins, including this compound, are cationic peptides with the potential to form an alpha-helical structure, a common feature of many AMPs. plos.orgresearchgate.net This amphipathic alpha-helix allows the peptide to interact with and disrupt the cell membranes of microorganisms. nih.gov

Table 1: Comparison of this compound with Other Pipid AMP Families

FeatureThis compoundMagainins (Xenopus)CPFs (Xenopus)PGLa (Xenopus)XPFs (Xenopus)
Family HymenochirinMagaininCaerulein Precursor FragmentPeptide Glycine-Leucine-AmideXenopsin Precursor Fragment
Producing Species (Example) Hymenochirus boettgeriXenopus laevisXenopus laevisXenopus laevisXenopus laevis
Structural Similarity to Hymenochirins HighLowLowLowLow
Key Structural Feature Conserved central motif (VKDTLKKVAKG)Alpha-helicalAlpha-helicalAlpha-helicalVaried
Intra-family Sequence Diversity LowHighHighHighHigh

Phylogenetic analyses, based on the gene sequences encoding these peptides, confirm the distinct evolutionary path of the hymenochirins. researchgate.net These analyses show a clear divergence between the hymenochirins and the AMPs of Xenopus and Silurana, supporting the hypothesis of a basal split between the two lineages. researchgate.net The genes encoding pipid AMPs are thought to have originated from the cholecystokinin (B1591339) (cck) hormone gene through duplication and subsequent diversification. plos.org

Functional Divergence and Conservation Across Related Peptides

This compound demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govplos.org This broad activity is a conserved function among many hymenochirins. nih.gov For instance, synthetic versions of hymenochirins-1B through -4B all show inhibitory action against these bacteria as well as Klebsiella pneumoniae and the fungus Candida albicans. nih.gov

Despite this general conservation of antimicrobial function, subtle variations in the amino acid sequences among the hymenochirins can lead to differences in their potency and spectrum of activity. For example, while this compound is highly effective, another peptide in the same family, hymenochirin-6B, exhibits a significant decrease in antimicrobial activity. researchgate.net

A key aspect of functional divergence is the hemolytic activity of these peptides, which is their ability to lyse red blood cells. Ideally, a therapeutic AMP would have high antimicrobial activity and low hemolytic activity. The hymenochirins, including this compound, generally display relatively weak hemolytic activity. nih.govfao.org For example, the concentration of Hymenochirin-7B and -10B required to cause 50% hemolysis (HC50) is greater than 512 µM. plos.org This low toxicity to host cells is a crucial feature for their role in the frog's defense system and for their potential as therapeutic agents.

The functional properties of these peptides are closely linked to their structural characteristics, such as cationicity and the stability of their alpha-helical conformation. wur.nl For example, the increased hemolytic activity of hymenochirin-4B is correlated with its greater hydrophobicity. wur.nl

Table 2: Functional Profile of Selected Hymenochirins

PeptideTarget OrganismsAntimicrobial Potency (MIC)Hemolytic Activity (LC50)
Hymenochirin-1B E. coli, P. aeruginosa, K. pneumoniae, S. aureus, C. albicans10-80 µM nih.gov160 to >300 µM nih.gov
This compound E. coli, P. aeruginosa, K. pneumoniae, S. aureus, C. albicans10-40 µM nih.gov160 to >300 µM nih.gov
Hymenochirin-4B E. coli, P. aeruginosa, K. pneumoniae, S. aureus, C. albicans10-40 µM nih.gov160 to >300 µM nih.gov
Hymenochirin-7B P. aeruginosaPotent plos.org>512 µM plos.org
Hymenochirin-10B P. aeruginosaPotent plos.org>512 µM plos.org
Hymenochirin-12B P. aeruginosaPotent plos.org256 µM plos.org

Evolutionary Adaptations within Amphibian Host-Defense Systems

The evolution of AMPs in amphibians is a dynamic process driven by the constant pressure of a diverse and evolving microbial environment. nih.govplos.org Typically, amphibian AMP repertoires exhibit significant structural variation, which is thought to be the result of diversifying selection to combat a wide range of pathogens. nih.govplos.org

However, the host-defense peptide repertoire of Hymenochirus boettgeri presents a contrasting pattern. plos.org The low structural variation observed among the hymenochirins suggests that they have not evolved under the same diversifying selection pressures seen in other amphibians like Xenopus and Silurana. plos.org Instead, the sequence homogeneity among hymenochirins is likely the result of purifying selection, recent gene duplication events, and/or concerted evolution, where gene conversion events homogenize sequences within a gene family. plos.org

This suggests that after the initial divergence of the hymenochirin lineage from other pipid AMPs, the selective pressures acting on these peptides shifted. plos.org It is hypothesized that the evolution of secondary peptides with a primary host-defense function may have rescued the hymenochirin genes from being lost over time. plos.org This represents a significant functional shift and an important mechanism for the expansion and maintenance of defense gene families. plos.org

The distinct evolutionary trajectory of the hymenochirins highlights the differential selective regimes that can act on closely related taxa, leading to contrasting patterns of structural and functional diversity in their defense peptide repertoires. plos.org This underscores the adaptability of amphibian host-defense systems to specific ecological niches and pathogen challenges.

Future Research Directions and Translational Perspectives

Advanced Mechanistic Elucidation

A deeper understanding of how Hymenochirin-3B interacts with and traverses cell membranes to exert its biological effects is fundamental to its development. Advanced structural and molecular studies are required to map these interactions at a high resolution.

High-Resolution Structural Studies of this compound in Membrane Mimics

While it is established that hymenochirins, including this compound, generally adopt an α-helical conformation in membrane-like environments, detailed high-resolution structural data in such settings are currently lacking. Techniques such as circular dichroism (CD) spectroscopy can confirm the α-helical nature of these peptides in membrane-mimetic solvents like trifluoroethanol (TFE) or in the presence of micelles. casss.org However, to gain a more precise understanding of its three-dimensional structure and orientation within a lipid bilayer, advanced techniques are necessary.

Future studies should employ high-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.govnih.gov These methods, which have been challenging for membrane-associated proteins, are becoming more accessible with the development of various membrane-mimetic systems. nih.govnih.govnsf.gov Such systems, including detergent micelles, bicelles, liposomes, and nanodiscs, provide a more native-like environment for structural analysis. nih.govnih.govnsf.gov Solid-state NMR spectroscopy, in particular, is a powerful tool for studying membrane proteins in a lipid bilayer environment without the need for crystallization. nih.gov The insights gained from these studies will be invaluable for understanding how this compound inserts into and disrupts microbial membranes.

Identification of Specific Intracellular Targets and Binding Partners

Future research should focus on identifying specific intracellular binding partners of this compound. This can be achieved through techniques such as affinity chromatography using a labeled this compound as bait to pull down interacting proteins from cellular extracts. Subsequent identification of these proteins by mass spectrometry can reveal potential intracellular targets. Furthermore, confocal microscopy studies with fluorescently labeled this compound can visualize its subcellular localization and potential accumulation in specific organelles.

Optimization of Peptide Properties for Enhanced Efficacy

To be a viable therapeutic candidate, the natural properties of this compound may need to be enhanced to improve its stability, permeability, and safety profile. Drawing from research on the closely related Hymenochirin-1B, several strategies can be envisioned.

Strategies for Increased Proteolytic Stability

A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. explorationpub.comresearchgate.net A promising strategy to overcome this is "peptide stapling," which involves introducing a synthetic brace to lock the peptide in its bioactive α-helical conformation. explorationpub.comnih.govrsc.org Studies on Hymenochirin-1B have demonstrated that introducing an all-hydrocarbon staple can significantly increase its helicity and resistance to proteolytic enzymes like trypsin. rsc.orgresearchgate.net This conformational stabilization makes the peptide a poorer substrate for proteases. explorationpub.com

Another approach is glycosylation, the attachment of sugar moieties to the peptide. nih.govacs.org A novel strategy combining stapling with glycosylation has been shown to improve the proteolytic stability of Hymenochirin-1B. nih.govacs.org These strategies, proven effective for a close homolog, represent a rational approach for enhancing the stability of this compound.

StrategyEffect on Hymenochirin-1BPotential Application to this compound
Peptide Stapling Increased α-helicity and resistance to trypsin degradation. rsc.orgresearchgate.netIntroduction of a hydrocarbon staple to lock the α-helical conformation and improve stability.
Glycosylation Combined with stapling, improved proteolytic stability. nih.govacs.orgAttachment of sugar moieties to potentially shield protease cleavage sites.

Approaches for Improved Cell Permeability

For peptides that may have intracellular targets, the ability to cross the cell membrane efficiently is crucial. The net positive charge of a peptide can influence its interaction with the negatively charged cell membrane and, consequently, its permeability. rsc.org Modifications that increase the positive charge, such as substituting neutral or acidic amino acids with lysine (B10760008), have been explored in other peptides to enhance cell permeability.

Peptide stapling has also been shown to improve the cell permeability of various peptides, in addition to enhancing their stability. explorationpub.comresearchgate.net Furthermore, N-methylation of the peptide backbone is another strategy known to improve the cell permeability of cyclic peptides by reducing the number of solvent-exposed hydrogen bond donors and increasing lipophilicity. mdpi.com Investigating these modifications on this compound could lead to analogs with superior cell-penetrating capabilities.

Modification StrategyRationale
Increase Cationicity Enhance electrostatic interactions with the negatively charged cell membrane. rsc.org
Peptide Stapling Can improve uptake in addition to stability. explorationpub.comresearchgate.net
N-Methylation Can improve passive membrane diffusion by modifying conformational flexibility and reducing desolvation penalty. mdpi.com

Reduction of Unwanted Preclinical Effects (e.g., Hemolytic Activity)

A critical aspect of preclinical development is ensuring a drug's safety and minimizing off-target effects. For antimicrobial peptides, a common concern is hemolytic activity, the lysis of red blood cells. mdpi.comnih.gov this compound has been reported to have relatively weak hemolytic activity. nih.gov However, further reduction of this activity is desirable.

Structure-activity relationship studies on Hymenochirin-1B have shown that strategic amino acid substitutions can significantly impact hemolytic activity. nih.govnih.gov For instance, replacing certain amino acids with D-lysine residues, as opposed to their natural L-lysine counterparts, resulted in analogs with retained or even enhanced antimicrobial potency but significantly lower hemolytic activity. nih.govnih.gov This is attributed to a potential alteration in the peptide's helicity and its interaction with eukaryotic cell membranes. nih.gov Specifically, the [D9k] and [E6k,D9k] analogs of Hymenochirin-1B showed reduced hemolytic activity. nih.gov Applying similar D-amino acid substitution strategies to this compound could yield analogs with an improved therapeutic index.

Hymenochirin-1B AnalogModificationEffect on Hemolytic Activity
[D9K] Aspartic acid at position 9 replaced with L-lysineIncreased hemolytic activity. nih.gov
[D9k] Aspartic acid at position 9 replaced with D-lysineReduced hemolytic activity. nih.gov
[E6k,D9k] Glutamic acid at position 6 and Aspartic acid at position 9 replaced with D-lysineReduced hemolytic activity. nih.govnih.gov

Development of Novel Analogues and Peptidomimetics

The development of novel analogues and peptidomimetics of this compound represents a promising avenue for enhancing its therapeutic potential. These efforts are primarily aimed at improving antimicrobial potency, selectivity, and stability, while minimizing potential cytotoxicity.

Rational Design and Combinatorial Libraries

Rational design of this compound analogues involves systematic modifications to its amino acid sequence to optimize its structure-activity relationship. This approach relies on an understanding of how specific amino acid residues contribute to the peptide's amphipathic α-helical structure, which is crucial for its antimicrobial action. Key strategies in the rational design of antimicrobial peptides like this compound include:

Amino Acid Substitution: Replacing specific amino acids to enhance desired properties. For instance, substituting certain residues with tryptophan has been shown to potentially improve antimicrobial activity due to its interaction with the lipid bilayer of bacterial membranes. Similarly, replacing aspartic acid with lysine can increase the peptide's net positive charge, which may enhance its interaction with negatively charged bacterial cell walls. researchgate.net

Truncation and Hybridization: Creating shorter versions of the peptide that retain the active core can reduce manufacturing costs and potentially improve tissue penetration. Hybridization, on the other hand, involves combining fragments of this compound with sequences from other antimicrobial peptides to create novel molecules with enhanced or broader activity spectra.

Chemical Modifications: Introducing non-natural amino acids or modifying the peptide backbone can increase resistance to proteolytic degradation, a significant hurdle for the therapeutic use of peptides.

Combinatorial chemistry offers a powerful tool for the discovery of novel peptidomimetics. americanpeptidesociety.org This technique allows for the synthesis of large libraries of molecules with systematic variations. americanpeptidesociety.orgnih.gov For this compound, a "split-mix" synthesis approach could be employed to generate a vast library of peptide variants, where each bead in the synthesis resin contains a unique sequence. nih.gov These libraries can then be screened for enhanced antimicrobial activity, reduced hemolytic effects, or other desirable properties. While specific combinatorial libraries for this compound have not been extensively reported, the principles have been successfully applied to other antimicrobial peptides, providing a clear path forward for future research. nih.govmdpi.com

Design StrategyPotential Outcome for this compound Analogues
Amino Acid Substitution Increased antimicrobial potency and selectivity.
Peptide Truncation Reduced production cost and potentially improved bioavailability.
Hybridization Broader spectrum of activity against various pathogens.
Chemical Modification Enhanced stability and resistance to enzymatic degradation.
Combinatorial Libraries Discovery of novel peptidomimetics with optimized therapeutic profiles. americanpeptidesociety.org

Application of Artificial Intelligence and Machine Learning in Peptide Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of peptide design, offering a powerful computational approach to navigate the vast sequence space of potential this compound analogues. wiley.comnih.gov These technologies can accelerate the discovery and optimization of novel antimicrobial peptides by predicting their activity and properties based on their amino acid sequence. acs.org

The general workflow for applying AI and ML to this compound design would involve:

Data Collection and Curation: Compiling a large dataset of known antimicrobial peptides, including their sequences and experimentally determined properties such as minimum inhibitory concentration (MIC) against various bacterial strains, hemolytic activity, and cytotoxicity.

Model Training: Using this dataset to train machine learning models, such as neural networks or support vector machines, to recognize the patterns that correlate sequence features with biological activity. researchgate.net

In Silico Screening and Generation: Employing the trained models to screen virtual libraries of this compound analogues or to generate entirely new peptide sequences with a high probability of possessing the desired therapeutic characteristics.

Experimental Validation: Synthesizing the most promising candidates identified by the AI models and experimentally testing their biological activities to validate the predictions.

While the specific application of AI to this compound is still an emerging area, the success of these approaches in designing other de novo antimicrobial peptides demonstrates their immense potential. researchgate.net This data-driven methodology can significantly reduce the time and cost associated with traditional trial-and-error approaches to peptide drug discovery.

Exploration of Synergistic Effects with Existing Therapeutic Agents

A significant area of future research for this compound is the investigation of its potential synergistic effects when used in combination with conventional antibiotics. nih.gov Synergism occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. ccohs.ca This can lead to several clinical advantages, including:

Lowering the required dosage of each drug , which can reduce the risk of dose-dependent side effects.

Overcoming bacterial resistance to existing antibiotics.

Broadening the spectrum of antimicrobial activity .

Antimicrobial peptides like this compound often act by disrupting the bacterial cell membrane. acs.org This mechanism can increase the permeability of the membrane to other drugs, including conventional antibiotics that may have intracellular targets. By facilitating the entry of these antibiotics into the bacterial cell, this compound could enhance their efficacy and potentially re-sensitize resistant strains.

Future studies should systematically screen combinations of this compound with a panel of clinically relevant antibiotics against a range of pathogenic bacteria, including multidrug-resistant strains. Such studies would be crucial in identifying promising combination therapies for further preclinical and clinical development. nih.gov

Utilization of Hymenochirus boettgeri as a Model Organism in Disease Research

The species from which this compound is derived, the Congo dwarf clawed frog (Hymenochirus boettgeri), is itself emerging as a valuable model organism for studying infectious diseases, particularly the devastating fungal disease chytridiomycosis, which affects amphibian populations globally. nih.govnih.gov

The advantages of using Hymenochirus boettgeri as a model organism include:

Commercial Availability: The species is widely available through the aquarium trade, making it accessible for research laboratories. nih.gov

Ease of Husbandry: Established protocols for their care, housing, and reproduction in a laboratory setting are available. nih.gov

Susceptibility to Pathogens: H. boettgeri has been shown to have a dose- and genotype-dependent response to the chytrid fungus Batrachochytrium dendrobatidis (Bd), making it a suitable model for studying the pathogenesis of this fungus. nih.govnih.gov

Reproducible Results: Experimental infections have demonstrated reproducible outcomes, which is essential for the reliability of research findings. nih.govresearchgate.net

Q & A

Q. How should contradictions between in vitro and in vivo efficacy data be addressed in publications?

  • Methodological Answer : Discuss potential factors (e.g., peptide aggregation in vivo, immune system interactions) in the "Results and Discussion" section. Provide raw data in supplementary materials for transparency. Propose follow-up experiments (e.g., pharmacokinetic/pharmacodynamic modeling) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.